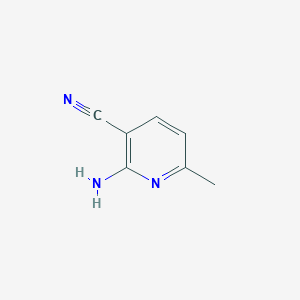

2-Amino-6-methylpyridine-3-carbonitrile

Description

Contextualization of 2-Amino-6-methylpyridine-3-carbonitrile within Heterocyclic Chemistry

This compound is a polysubstituted pyridine (B92270) derivative. Its structure is characterized by a pyridine core functionalized with three key substituents:

An amino group (-NH₂) at the 2-position, which acts as a strong electron-donating group and a key site for further chemical transformations.

A carbonitrile group (-CN) at the 3-position, an electron-withdrawing group that influences the electronic properties of the ring and serves as a versatile synthetic handle.

A methyl group (-CH₃) at the 6-position, which can impact the molecule's solubility, lipophilicity, and steric profile.

This specific arrangement of functional groups makes this compound a valuable, albeit specialized, building block in organic synthesis. The interplay between the electron-donating amino group and the electron-withdrawing cyano group on the pyridine ring suggests unique electronic and reactivity properties that are of interest in the design of novel compounds.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical nature can be understood by examining its constituent parts and related isomers. For instance, its precursor, 2-Amino-6-methylpyridine (B158447), is a well-characterized and commercially available compound used in the synthesis of various biologically active molecules.

Table 1: Physicochemical Properties of the Precursor, 2-Amino-6-methylpyridine

| Property | Value |

| CAS Number | 1824-81-3 |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 40-45 °C |

| Boiling Point | 208-209 °C |

This data is for the precursor compound, not the subject of this article.

Furthermore, the properties of a closely related isomer, 6-Amino-2-methylpyridine-3-carbonitrile , provide insight into the potential characteristics of the target molecule.

Table 2: Physicochemical Properties of the Isomer, 6-Amino-2-methylpyridine-3-carbonitrile

| Property | Value |

| CAS Number | 183428-90-2 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Appearance | Solid |

| Melting Point | 162-166 °C |

This data is for an isomer of the subject of this article and is provided for comparative purposes.

Significance of Pyridine-Based Compounds in Contemporary Research

Pyridine scaffolds are of immense importance in contemporary research, particularly in the pharmaceutical and agrochemical industries. Their ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as ligands for metal ions makes them ideal components for molecules designed to interact with biological targets. Many approved drugs contain a pyridine ring, highlighting its role as a "privileged scaffold" in medicinal chemistry.

Compounds containing the pyridine-3-carbonitrile (B1148548) moiety are valuable intermediates in the synthesis of various pharmaceuticals. The cyano group can be readily converted into a carboxylic acid, leading to nicotinic acid (a form of vitamin B3) derivatives, or into an amide, a common functional group in drug molecules. The development of multicomponent reactions for the synthesis of highly functionalized pyridine-3,5-dicarbonitriles underscores the ongoing interest in creating libraries of these compounds for biological screening. researchgate.net

Overview of Research Trajectories for this compound

Given the lack of extensive dedicated research on this compound, its research trajectories can be projected based on the known reactivity of its functional groups and the applications of analogous structures.

Synthetic Intermediate: The primary research trajectory for this compound is likely its use as a versatile synthetic intermediate.

Elaboration of the Cyano Group: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form 2-amino-6-methylnicotinic acid or 2-amino-6-methylnicotinamide, respectively. For example, a patented method describes the conversion of 2-chloro-3-cyano-6-methylpyridine to 2-amino-6-methylnicotinic acid, demonstrating a relevant transformation pathway. google.com These carboxylic acid and amide derivatives are valuable precursors for more complex molecules, including potential pharmaceutical agents.

Reactions of the Amino Group: The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents and the construction of new ring systems.

Cyclization Reactions: The ortho-relationship of the amino and cyano groups makes this compound a prime candidate for cyclization reactions to form fused bicyclic heteroaromatic systems, such as pyridopyrimidines. These fused systems are often explored for their potential biological activities.

Medicinal Chemistry: Aminocyanopyridine derivatives are actively investigated in medicinal chemistry. The structural framework of this compound could serve as a starting point for the design of inhibitors for various enzymes or modulators of cellular receptors. Research on related 2-aminonicotinonitrile derivatives has shown their potential in developing new therapeutic agents.

Materials Science: Pyridine-based molecules, particularly those with donor-acceptor substituents like the amino and cyano groups, can exhibit interesting photophysical properties. Derivatives of 2-aminopyridine-3-carbonitrile have been investigated as fluorescent molecular sensors. google.com It is plausible that this compound or its derivatives could be explored for applications in organic electronics or as components of functional dyes.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIRGXQDAZTINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515604 | |

| Record name | 2-Amino-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84647-20-1 | |

| Record name | 2-Amino-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Methylpyridine 3 Carbonitrile

Advanced Synthetic Approaches to 2-Amino-6-methylpyridine-3-carbonitrile

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, including this compound, has been significantly advanced through the development of sophisticated synthetic routes that prioritize efficiency, atom economy, and environmental considerations.

One-Pot Multicomponent Reactions for 2-Amino-3-cyanopyridine Derivatives

One-pot multicomponent reactions (MCRs) have become a cornerstone for the synthesis of highly substituted pyridine (B92270) derivatives. These reactions, which involve the combination of three or more reactants in a single vessel to form a final product that incorporates portions of all starting materials, offer significant advantages in terms of reduced reaction times, simplified purification processes, and decreased solvent waste.

A common and efficient MCR for the synthesis of 2-amino-3-cyanopyridines involves the condensation of an aldehyde, a methyl ketone (such as acetone (B3395972) to yield the 6-methyl substituent), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). acsgcipr.orgekb.eg This approach has been explored under various conditions, including solvent-free and microwave-assisted protocols, to enhance yields and reaction rates. acsgcipr.orgekb.eg The use of microwave irradiation, in particular, has been shown to dramatically shorten reaction times to as little as 7-9 minutes, providing excellent yields of the desired products. acsgcipr.orgekb.eg

The proposed mechanism for this reaction typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an enamine or imine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by cyclization and aromatization, leads to the final 2-amino-3-cyanopyridine product. rsc.org

Various catalysts have been employed to improve the efficiency of this MCR, including nanostructured diphosphates like Na₂CaP₂O₇, which has been demonstrated to be an effective, reusable, and environmentally friendly catalyst under solvent-free conditions. rsc.org

Catalytic Synthesis Routes

The exploration of diverse catalytic systems has been pivotal in optimizing the synthesis of this compound and its analogs. These catalysts offer enhanced reaction rates, improved selectivity, and milder reaction conditions.

Heterogeneous copper catalysts, such as copper nanoparticles supported on charcoal (Cu/C), are particularly noteworthy. researchgate.net These catalysts efficiently promote the four-component reaction of aldehydes, ketones, malononitrile, and ammonium acetate. researchgate.net The use of Cu/C offers several advantages, including easy recovery of the catalyst by simple filtration and its reusability for multiple reaction cycles without a significant loss of activity. researchgate.net For instance, a 2 mol% loading of Cu/C has been shown to effectively catalyze the reaction, yielding good to excellent amounts of the product. researchgate.net

Another advanced catalytic system involves a novel magnetic nanocatalyst, Cu@imineZCMNPs, which also facilitates the four-component synthesis under solvent-free conditions. rsc.orgscielo.br The magnetic nature of this catalyst allows for its straightforward separation from the reaction mixture using an external magnet, enhancing its practicality for sustainable chemical processes. scielo.br

Table 1: Comparison of Copper Catalysts in 2-Amino-3-cyanopyridine Synthesis

| Catalyst | Key Features | Reaction Conditions | Advantages |

| Cu/C | Heterogeneous copper nanoparticles on charcoal. researchgate.net | Four-component reaction in various solvents. researchgate.net | Recyclable, applicable for large-scale synthesis, high yields. researchgate.net |

| Cu@imineZCMNPs | Magnetic copper nanocatalyst. rsc.orgscielo.br | Solvent-free, four-component reaction. rsc.orgscielo.br | Easy magnetic separation, high efficiency, environmentally friendly. rsc.orgscielo.br |

L-proline, a naturally occurring amino acid, has emerged as a powerful and environmentally benign organocatalyst for the synthesis of 2-amino-3-cyanopyridine derivatives. rsc.org This methodology aligns with the principles of green chemistry by utilizing a non-toxic, recyclable catalyst and often employing water as the solvent. rsc.org

The L-proline-catalyzed one-pot, four-component synthesis proceeds efficiently under mild conditions, typically at around 60 °C in an aqueous medium. rsc.org The reaction demonstrates broad substrate scope and affords high yields of the desired products with simple workup procedures. rsc.org The catalyst can be recovered from the aqueous filtrate and reused for several cycles without a significant decrease in its catalytic activity. rsc.org

The proposed mechanism for L-proline catalysis involves its bifunctional nature. The carboxylic acid group of L-proline activates the carbonyl group of the aldehyde, facilitating the Knoevenagel condensation with malononitrile to form an arylidenemalononitrile intermediate. rsc.org The secondary amine of L-proline then likely participates in the formation of an enamine from the ketone, which subsequently undergoes a Michael addition to the arylidenemalononitrile. rsc.org This is followed by intramolecular cyclization and dehydration to yield the final substituted pyridine. rsc.org

Table 2: L-Proline Catalyzed Synthesis of 2-Amino-3-cyanopyridine Derivatives

| Parameter | Details | Reference |

| Catalyst | L-proline | rsc.org |

| Reactants | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | rsc.org |

| Solvent | Water | rsc.org |

| Temperature | 60 °C | rsc.org |

| Key Advantages | Green methodology, catalyst recyclability, high yields, simple workup | rsc.org |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of active metal sites make them promising candidates for heterogeneous catalysis.

In the context of pyridine synthesis, functionalized MOFs have been successfully employed as catalysts. For example, a chromium-based MOF, MIL-101(Cr)-NH₂, post-synthetically modified with phosphorus acid functional groups (MIL-101(Cr)-N(CH₂PO₃H₂)₂), has been used to catalyze a four-component reaction to produce N-amino-2-pyridone derivatives. rsc.orgresearchgate.netrsc.org Although not the exact target compound, this demonstrates the potential of MOFs to facilitate complex multicomponent reactions leading to pyridine-based structures. The catalyst proved to be reusable for up to six runs without a significant drop in activity. rsc.org

Another relevant example is the use of a superparamagnetic recyclable nanocatalyst, Fe₃O₄@THAM-Mercaptopyrimidine, for the synthesis of 2-amino-3-cyanopyridine derivatives. acsgcipr.org This system highlights the utility of magnetically separable catalysts in simplifying product purification and catalyst recycling in the synthesis of these valuable heterocyclic compounds. acsgcipr.org

Cobalt complexes have been identified as effective catalysts for the construction of the pyridine ring through various synthetic strategies. One of the most prominent methods is the [2+2+2] cycloaddition reaction of two alkyne molecules and a nitrile. scilit.com This atom-economic approach allows for the efficient assembly of the pyridine scaffold. Soluble organocobalt catalysts, particularly Co(I) species generated in-situ from stable Co(III) precatalysts, have shown high activity under mild conditions. scilit.com This method is versatile, enabling the synthesis of a wide range of mono-, di-, and trisubstituted pyridines. scilit.com

Another route involving cobalt catalysis is the direct synthesis of 2-amino-6-methylpyridine (B158447) from α-picoline and ammonia (B1221849). This reaction, however, has been reported to provide only moderate yields of the desired product. Furthermore, cobalt(II) catalysts have been developed for C-N bond formation in the synthesis of fused pyridine systems, such as 2-arylimidazo[1,2-a]pyridines, through a ligand- and base-free oxidative process using molecular oxygen as the terminal oxidant. researchgate.net

Precursor-Based Synthesis Strategies

The synthesis of 2-amino-3-cyanopyridine derivatives, including the 6-methyl substituted target compound, is often achieved through multi-component reactions. These strategies are efficient, allowing for the construction of the complex pyridine scaffold from simple, readily available precursors.

A common and effective approach involves the one-pot condensation of an aldehyde, malononitrile, and a ketone, in the presence of ammonium acetate. researchgate.net The solvent can play a crucial role in the reaction's success, with options like trifluoroethanol being recoverable and reusable. researchgate.net For the specific synthesis of this compound, the precursors would typically be acetaldehyde, malononitrile, and acetone, which cyclize to form the desired substituted pyridine ring. Variations of this approach utilize different catalysts and conditions to optimize yields and purity. For instance, nano-catalysts have been employed for the synthesis of related diphenyl nicotinonitrile derivatives under solvent-free conditions. researchgate.net

The following table summarizes a representative precursor-based synthesis.

| Reactants | Catalyst/Solvent | Product | Key Features |

| Aldehydes, Ketones, Malononitrile | Ammonium Acetate / Trifluoroethanol | 2-Amino-3-cyanopyridine derivatives | Good yields, reusable solvent. researchgate.net |

| Aldehydes, Malononitrile, Thiophenol | Montmorillonite K10 clay | 2-amino-3,5-dicarbonitrile-6-phenylsulfanylpyridines | Good to excellent yields, recyclable catalyst. researchgate.net |

Derivatization from 2-Chloro-3-cyano-6-methylpyridine

An alternative synthetic route to this compound involves the derivatization of a pre-existing pyridine ring. A key intermediate in this strategy is 2-Chloro-3-cyano-6-methylpyridine. fishersci.co.ukchemimpex.com This method relies on a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 2-position is displaced by an amino group.

The reaction typically involves treating 2-Chloro-3-cyano-6-methylpyridine with an ammonia source. While direct substitution with ammonia can require high temperatures (around 200 °C) and pressure in an autoclave, other methods can be more practical for laboratory scales. psu.edu The reactivity of 2-halopyridines towards nucleophiles is well-established, although they are significantly less reactive than analogous 2-halopyrimidines. researchgate.net The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, temporarily disrupting the ring's aromaticity, which is then restored upon the elimination of the chloride ion. youtube.com

The synthesis of the starting material, 2-Chloro-3-cyano-6-methylpyridine, can be accomplished from 3-cyanopyridine (B1664610) N-oxide using reagents like bis(trichloromethyl) carbonate in the presence of an organic base. google.com

Functional Group Interconversions on the this compound Scaffold

The this compound molecule possesses three distinct functional groups—an amino group, a methyl group, and a carbonitrile group—attached to a pyridine ring, offering multiple sites for further chemical modification.

Nucleophilic Substitution Reactions

The amino group on the this compound scaffold can act as a nucleophile. For example, in a related compound, 2-amino-6-methylpyridine, the amino group reacts with chloroacetic acid in a straightforward manner to yield (6-methyl-pyridin-2-ylamino)-acetic acid. researchgate.net This type of reaction demonstrates the availability of the amino group's lone pair for forming new carbon-nitrogen bonds.

Furthermore, the pyridine ring itself, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic aromatic substitution. While the target compound has a strong electron-donating amino group, related 3-nitropyridines have been shown to undergo selective substitution of the nitro group by sulfur nucleophiles. nih.gov This highlights the complex interplay of substituents in directing the reactivity of the pyridine ring.

Electrophilic Aromatic Substitution on Pyridine Derivatives

The pyridine ring is inherently electron-deficient compared to benzene, making it generally resistant to electrophilic aromatic substitution (EAS). However, the reactivity is strongly influenced by the substituents present. The 2-amino group in this compound is a powerful activating group, directing electrophiles to the ortho and para positions relative to itself. rsc.org

The EAS mechanism involves two main steps: the initial attack of the electrophile by the aromatic pi system to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For pyridine derivatives, nitration reactions typically occur at the 3-position. researchgate.net In the case of the target molecule, the amino group's activating effect would compete with the ring's inherent deactivation, making the positions ortho and para to the amino group (positions 3 and 5) the most likely sites of attack. However, position 3 is already substituted by the cyano group. Therefore, electrophilic attack would be predicted to occur at the 5-position.

Hydrolysis of the Carbonitrile Group to Carboxylic Acid and Amide Derivatives

The carbonitrile (nitrile) group is a versatile functional group that can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. libretexts.orglumenlearning.com This transformation proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid like hydrochloric acid. libretexts.org The nitrogen atom is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. lumenlearning.com A series of proton transfers and tautomerization steps leads to an amide intermediate. With continued heating, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium ion. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base, such as sodium hydroxide (B78521). The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org Subsequent protonation by water forms an imidic acid, which tautomerizes to the amide. chemistrysteps.com The amide is then hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid. libretexts.org

By carefully controlling the reaction conditions, the hydrolysis can often be stopped at the amide stage. youtube.com For example, the hydrolysis of 2-chloro-4-methyl-3-pyridinecarbonitrile in concentrated sulfuric acid yields the corresponding 2-chloro-4-methylpyridine-3-carboxamide. googleapis.com

| Reaction | Reagents | Intermediate Product | Final Product |

| Acid Hydrolysis | Dilute H2SO4 or HCl, H2O, heat | 2-Amino-6-methylpyridine-3-carboxamide | 2-Amino-6-methylnicotinic acid |

| Base Hydrolysis | NaOH (aq), heat; then H3O+ | 2-Amino-6-methylpyridine-3-carboxamide | 2-Amino-6-methylnicotinic acid |

Nitration and Halogenation Reactions

Nitration: As a form of electrophilic aromatic substitution, the nitration of the this compound scaffold is directed by the existing substituents. The powerful activating effect of the 2-amino group directs incoming electrophiles to the 5-position. The nitration of the closely related 2-amino-6-methylpyridine with a mixture of sulfuric and nitric acid yields N-(6-methyl-5-nitropyridin-2-yl)nitramide as a primary product, indicating nitration occurs at the 5-position. chemicalbook.com The product 2-Amino-6-methyl-3-nitropyridine is also a known compound. sigmaaldrich.comnih.gov A study on the nitration of 2-diethylamino 6-methyl pyridine also showed successful nitration using H2SO4/HNO3. researchgate.net

Halogenation: Halogenation of aminopyridine derivatives also proceeds via an electrophilic aromatic substitution mechanism. The amino group directs the halogen to the positions ortho and para to it. The process for halogenating acylguanines involves the use of a halogenating agent in the presence of a base like triethylamine (B128534) or pyridine. google.com While specific examples for the direct halogenation of this compound are not detailed in the provided context, the principles of EAS suggest that halogenation would preferentially occur at the 5-position, driven by the activating amino group.

Rearrangement Reactions (e.g., Smiles Rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be a powerful tool in synthetic organic chemistry for the formation of new carbon-heteroatom or carbon-carbon bonds. While direct evidence for the Smiles rearrangement of this compound is not extensively documented in readily available literature, the rearrangement of analogous 3-aminopyridine (B143674) derivatives has been reported, suggesting a potential pathway for such transformations. For instance, the Smiles rearrangement of 2-tetrazolylthio-3-aminopyridines has been described, indicating that the 3-aminopyridine core is amenable to this type of reaction. documentsdelivered.com

In a hypothetical Smiles rearrangement involving a derivative of this compound, the amino group at the 2-position could act as the intramolecular nucleophile, attacking an activated aromatic ring tethered to the amino group. The viability of such a reaction would depend on the nature of the tether and the activation of the aromatic ring undergoing substitution.

Cyclization Reactions and Heterocycle Annulation from this compound Precursors

The strategic placement of reactive functional groups in this compound makes it an ideal starting material for the construction of various fused heterocyclic systems through cyclization and annulation reactions.

The synthesis of the imidazo[4,5-b]pyridine core, a purine (B94841) bioisostere, often commences from 2,3-diaminopyridine (B105623) derivatives. irb.hr To utilize this compound for this purpose, the 3-carbonitrile group would first need to be converted into an amino group, yielding 2,3-diamino-6-methylpyridine. This transformation can be achieved through reduction, for example, using catalytic hydrogenation. Once the diamine is formed, cyclization can be effected by reacting it with various reagents to introduce the missing carbon atom of the imidazole (B134444) ring.

Common methods for the cyclocondensation of 2,3-diaminopyridines to form the imidazo[4,5-b]pyridine system include reactions with:

Carboxylic acids or their derivatives (e.g., acid chlorides, esters, or orthoesters): Heating the diamine with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), leads to the formation of 2-substituted imidazo[4,5-b]pyridines.

Aldehydes: Condensation with aldehydes, followed by an oxidative cyclization, can also yield 2-substituted imidazo[4,5-b]pyridines.

The general reaction scheme is as follows:

![General scheme for the synthesis of Imidazo[4,5-b]pyridine derivatives from a 2,3-diaminopyridine precursor.](https://i.imgur.com/example-image-url.png)

A general reaction scheme for the synthesis of Imidazo[4,5-b]pyridine derivatives from a 2,3-diaminopyridine precursor.

The thiazolo[4,5-b]pyridine (B1357651) scaffold is another important heterocyclic system with diverse biological activities. The synthesis of this ring system can be approached from 2-aminopyridine (B139424) derivatives. One common strategy involves the reaction of a 2-aminopyridine with a reagent that provides the sulfur and the additional carbon atom of the thiazole (B1198619) ring.

For instance, a plausible route starting from this compound could involve a reaction with a thiocyanating agent to introduce a thiocyanate (B1210189) group at the 3-position, followed by cyclization. Alternatively, the amino group can be transformed into a thioamide, which can then undergo cyclization with an appropriate electrophile.

A multi-component, one-pot method has been described for the synthesis of 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles through a Knoevenagel condensation followed by a Michael conjugate addition. dmed.org.ua This highlights the utility of the carbonitrile group in the construction of the pyridine portion of the thiazolo[4,5-b]pyridine system.

Furo[2,3-b]pyridines are another class of heterocyclic compounds that can be synthesized from aminopyridine precursors. Often, the synthesis of 3-amino-furo[2,3-b]pyridines is a key step, which can then be further functionalized. nih.gov A potential synthetic route starting from this compound could involve the introduction of a two-carbon unit at the 3-position that can subsequently cyclize to form the furan (B31954) ring.

One established method for the synthesis of the furo[2,3-b]pyridine (B1315467) core involves the reaction of a 3-aminopyridine with a reagent that can provide the necessary atoms for the furan ring, followed by cyclization. For example, a reaction with an α-haloketone or a related species could lead to the formation of the furan ring fused to the pyridine core.

The synthesis of pyrimidine (B1678525) derivatives from this compound can be envisioned through several pathways. The existing amino and cyano groups can participate in cyclization reactions with appropriate three-carbon synthons to form a fused pyrimidine ring, leading to pyridopyrimidines.

For instance, the reaction of 2-aminopyridine-3-carbonitriles with reagents like formamide (B127407) can lead to the formation of 4-aminopyrido[2,3-d]pyrimidines. The reaction proceeds through the initial formation of an N-formyl derivative, which then undergoes cyclization. Other reagents, such as urea (B33335) or guanidine (B92328), can also be employed to construct the pyrimidine ring, leading to different substitution patterns on the newly formed ring. The synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines has been achieved through the reaction of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride, showcasing a common strategy for constructing the pyrimidine ring. bu.edu.eg

Formation of Charge Transfer Complexes

This compound, with its electron-rich amino group and aromatic pyridine ring, can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. The formation of such complexes is characterized by the appearance of a new absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules.

Studies on related aminopyridines have demonstrated their ability to form stable CT complexes with a variety of π-acceptors. nih.govhbku.edu.qanih.gov The stability and spectroscopic properties of these complexes are influenced by factors such as the electron-donating ability of the aminopyridine, the electron-accepting ability of the acceptor, and the solvent polarity.

Common electron acceptors used in the study of CT complexes with aminopyridines include:

Tetracyanoethylene (B109619) (TCNE)

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

Chloranil

Picryl chloride

The stoichiometry of these complexes is often found to be 1:1, and their formation constants (KCT) and molar extinction coefficients (εCT) can be determined spectrophotometrically using methods like the Benesi-Hildebrand equation. The energy of the charge-transfer band (ECT) is related to the ionization potential of the donor and the electron affinity of the acceptor.

Below is a table summarizing the types of charge-transfer complexes formed with aminopyridine derivatives and common acceptors.

| Donor | Acceptor | Stoichiometry |

| 2-Aminopyridine | Tetracyanoethylene (TCNE) | 1:1 |

| 2-Aminopyridine | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1:1 |

| 3-Aminopyridine | Chloranil | 1:1 |

| 2,3-Diaminopyridine | Chloranilic acid | 1:1 |

This table is based on data for related aminopyridine compounds and illustrates the general nature of charge-transfer complex formation. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a important tool in quantum chemistry for investigating the electronic properties of molecules. Through DFT calculations, various molecular properties of the isomeric compound 6-Amino-2-methylpyridine-3-carbonitrile have been elucidated, offering a theoretical framework to understand its behavior.

Geometry Optimization and Electronic Structure Analysis

The foundational step in many computational studies is the optimization of the molecular geometry to find the most stable conformation. For 6-Amino-2-methylpyridine-3-carbonitrile, geometry optimization has been performed using the B3LYP/6-311++G(d) level of theory. wisc.edu This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

One notable finding from the geometry optimization of 6-Amino-2-methylpyridine-3-carbonitrile is the observed increase in the C1-C2 bond length from 1.395 Å to 1.398 Å. wisc.edu This elongation suggests a charge transfer from the pyridine (B92270) ring to the amino group, indicating electronic delocalization within the molecule. wisc.edu Other bond lengths, such as C4-C5 and C5-N10, did not show significant changes. wisc.edu The optimized geometric parameters provide a solid foundation for further electronic structure analysis.

Table 1: Calculated Bond Lengths, Bond Angles, and Dihedral Angles for 6-Amino-2-methylpyridine-3-carbonitrile

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-C2 | 1.398 Å |

| Bond Length | C4-C5 | No significant change |

| Bond Length | C5-N10 | No significant change |

Data sourced from a DFT study on 6-Amino-2-methylpyridine-3-carbonitrile. wisc.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Density)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For 6-Amino-2-methylpyridine-3-carbonitrile, the HOMO and LUMO have been calculated at the B3LYP/6-311++G(d) level of theory. wisc.edu The density plots of these orbitals reveal typical π molecular orbital characteristics. wisc.edu The HOMO-LUMO energy gap for this compound in an acetonitrile (B52724) medium is reported to be in the range of 5.08 to 4.84 eV, with the lowest energy gap observed for this specific isomer. wisc.edu A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation.

Table 2: Frontier Molecular Orbital Properties of 6-Amino-2-methylpyridine-3-carbonitrile

| Property | Value |

|---|---|

| HOMO-LUMO Energy Gap (Acetonitrile) | 4.84 - 5.08 eV |

Data sourced from a DFT study on 6-Amino-2-methylpyridine-3-carbonitrile. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) mapping studies for 2-Amino-6-methylpyridine-3-carbonitrile were not available in the reviewed scientific literature. MEP analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Detailed Natural Bond Orbital (NBO) analysis for this compound has not been found in the surveyed research. NBO analysis provides insights into the bonding interactions, charge transfer, and delocalization of electron density within a molecule by examining the interactions between filled donor orbitals and empty acceptor orbitals.

Protonation and Deprotonation Studies

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including their absorption spectra. For the isomer 6-Amino-2-methylpyridine-3-carbonitrile, TD-DFT calculations have been employed to understand its photophysical behavior. wisc.edu

The absorption spectra of 6-Amino-2-methylpyridine-3-carbonitrile have been calculated in both the gas phase and in an acetonitrile medium. wisc.edu These calculations are based on both the ground-state and the lowest singlet excited-state geometries, providing a comprehensive picture of the electronic transitions. wisc.edu Such studies are essential for applications where the interaction of the molecule with light is important, such as in the development of dyes and photosensitizers.

Research Applications and Interdisciplinary Studies

Precursor in Organic Synthesis for Diversified Scaffolds

2-Amino-6-methylpyridine-3-carbonitrile serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites—the amino group, the nitrile function, and the pyridine (B92270) ring—allows for a range of chemical transformations, leading to the construction of diverse and complex molecular scaffolds.

The amino and nitrile groups are particularly useful for building fused ring systems. For instance, compounds with a similar 2-aminopyridine-3-carbonitrile core are known to undergo cyclocondensation reactions to form fused pyrimidines, which are of significant interest in medicinal chemistry. While direct examples with the 6-methyl substituent are not extensively detailed in readily available literature, the reactivity pattern is well-established for analogous structures. For example, the reaction of similar aminopyridine carbonitriles with various reagents can lead to the formation of pyridopyrimidines and thiazolopyridines researchgate.net. The general reactivity suggests that this compound can be a key intermediate in the synthesis of fused heterocyclic systems researchgate.net. The synthesis of polysubstituted pyridines, which act as precursors to bicyclic and polycyclic compounds, has been demonstrated with structurally related aminonitriles researchgate.net.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aminopyridine Precursors

| Precursor Type | Reagent | Resulting Scaffold |

|---|---|---|

| 2-Aminopyridine-3-carbonitrile | Isothiocyanates, CS2 | Thiazolopyridines |

| 2-Aminopyridine-3-carbonitrile | Formamide (B127407), Guanidine (B92328) | Pyridopyrimidines |

| 2-Aminopyridine-3-carbonitrile | α-Haloketones | Imidazopyridines |

Electron Donor in Charge Transfer Complex Formation

Aminopyridines are recognized for their ability to act as electron donors in the formation of charge-transfer (CT) complexes with various electron acceptors researchgate.net. These complexes are characterized by an electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, often resulting in the appearance of a new, intense absorption band in the visible spectrum.

Spectrophotometric studies on 2-amino-6-methylpyridine (B158447) with π-acceptors like tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and chloranil have demonstrated the formation of stable CT complexes ekb.egresearchgate.net. The stability and stoichiometry of these complexes are influenced by the nature of the donor, the acceptor, and the solvent used ekb.egvot.pl. For instance, the interaction of 2-amino-6-methylpyridine with DDQ and other acceptors has been investigated, revealing the formation of distinct colored complexes, indicative of charge-transfer phenomena ekb.egmdpi.com. The formation constants (KCT) and molar extinction coefficients (εCT) for these complexes can be determined using spectroscopic methods, providing quantitative measures of the donor-acceptor interaction ekb.eg. The study of such complexes is crucial for understanding intermolecular interactions and for the development of new materials with specific electronic properties biosynth.commdpi.comnih.gov.

Table 2: Spectroscopic Data for Charge-Transfer Complexes of Aminopyridines

| Donor | Acceptor | Solvent | λmax (nm) of CT Band |

|---|---|---|---|

| 2-Aminopyridine (B139424) | Chloranilic Acid | Methanol | 530 |

| 2-Amino-4-methylpyridine | Chloranilic Acid | Acetonitrile (B52724) | 540 |

| Procainamide | DDQ | Methanol | 470 |

Note: Data is for analogous aminopyridine systems to illustrate typical charge-transfer behavior. researchgate.netmdpi.com

Advanced Materials Science Applications

The field of materials science has found significant utility for aminopyridine derivatives, particularly in the realm of optoelectronics and nonlinear optics.

Derivatives of pyridine-carbonitrile are being explored for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) nsf.gov. These molecules can serve as emitters or host materials in the emissive layer of OLEDs. The donor-acceptor structure inherent in many aminopyridine-carbonitrile derivatives facilitates efficient charge injection and transport, as well as tunable emission properties researchgate.net. Pyrimidine-5-carbonitrile derivatives, for example, have been utilized as acceptors in thermally activated delayed fluorescence (TADF) emitters for OLEDs, achieving high external quantum efficiencies chemicalbook.comnih.gov. While specific device data for this compound is not prominent, the broader class of pyridine-carbonitrile compounds shows significant promise for the development of efficient and stable optoelectronic materials researchgate.netnih.gov.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with large hyperpolarizabilities are key components of NLO materials. Studies on aminopyridine derivatives have shown that they can possess significant NLO properties biosynth.com. The combination of an electron-donating amino group and an electron-withdrawing nitrile group on a pyridine ring can lead to a large second-order hyperpolarizability (β). While direct characterization of this compound is not widely reported, related aminopyridine complexes have been investigated for their NLO properties biosynth.com. The non-centrosymmetric crystal packing required for second-harmonic generation can sometimes be achieved by co-crystallization of aminopyridines with other NLO-active molecules biosynth.com.

Catalysis Research (as ligand or precursor for catalysts)

The pyridine nitrogen and the exocyclic amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Aminopyridine derivatives are known to form stable complexes with a variety of transition metals ekb.egresearchgate.netekb.egscirp.org. These metal complexes can exhibit interesting catalytic activities.

For example, iron(II) complexes with aminopyridine ligands have been synthesized and characterized for their catalytic activity in atom transfer radical polymerization (ATRP) nsf.gov. The electronic and steric properties of the aminopyridine ligand can be tuned to optimize the performance of the catalyst nsf.gov. Similarly, copper(II) complexes of aminopyridines have been prepared and studied for various applications researchgate.net. While the specific use of this compound as a ligand in catalysis is an area for further exploration, the established coordination chemistry of related aminopyridines suggests its potential in this field vot.plelsevierpure.com. The nitrile group could also potentially participate in coordination or be a site for further functionalization of the ligand.

Mechanistic Investigations in Organic and Organometallic Chemistry

The study of reaction mechanisms is fundamental to the advancement of chemical synthesis and catalysis. Molecules with well-defined structures and reactive sites, such as this compound, can serve as probes or model compounds in mechanistic investigations. For instance, the kinetics and thermodynamics of its charge-transfer complex formation can provide insights into donor-acceptor interactions researchgate.net.

Furthermore, its participation in cyclocondensation reactions to form fused heterocycles can be a subject of mechanistic studies to understand the reaction pathways and intermediates involved researchgate.netresearchgate.net. While specific, detailed mechanistic studies focusing solely on this compound are not extensively documented in the reviewed literature, the foundational reactions it undergoes are of fundamental interest in organic chemistry. Future research could leverage this compound to elucidate mechanistic details of heterocyclic synthesis or to study the electronic effects of substituents on the reactivity of the pyridine ring.

Synthetic Chemical Biology Applications (e.g., selective enzyme inhibitors)

Similarly, the application of this compound within synthetic chemical biology, especially as a selective enzyme inhibitor, is not well-documented. The broader class of aminopyridines has been investigated for various biological activities; however, specific inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), or the identification of specific enzyme targets for this compound are not reported in the available literature. Research into its potential as a molecular probe or its mechanism of action in biological systems has not been a focus of published studies.

Due to the absence of specific research data for this compound in these areas, a detailed discussion or data presentation is not possible at this time. Further investigation and publication in peer-reviewed journals would be necessary to elaborate on these aspects of the compound's properties and applications.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The synthesis of aminopyridine carbonitriles is an active area of research, with a focus on efficiency, sustainability, and molecular diversity. Future efforts will likely concentrate on advancing multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple precursors in a single step, minimizing waste and improving yields. nih.gov

Novel approaches may include:

Catalyst Innovation : While catalysts like piperidine (B6355638) acetate (B1210297) have been used, a shift towards non-hazardous, natural product-based catalysts such as betaine (B1666868) and guanidine (B92328) carbonate is underway. nih.gov The exploration of heterogeneous nano-catalysts, like magnetic glycoluril (B30988) tetrakis(methylene phosphorous acid), also presents an environmentally benign and reusable option. researchgate.net

Greener Solvents : The use of recyclable and environmentally friendly solvents, such as hexafluoroisopropanol (HFIP), can promote key reaction steps like aza-Michael additions while allowing for easy recovery and reuse. researchgate.net

Flow Chemistry : Implementing continuous flow technologies could enable better control over reaction parameters, improve safety for exothermic reactions, and allow for scalable, automated synthesis of pyridine-3-carbonitrile (B1148548) libraries.

Table 1: Comparison of Synthetic Methodologies for Aminopyridine Carbonitrile Scaffolds

| Methodology | Key Reactants | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Multicomponent Reaction (MCR) | Enaminones, Malononitrile (B47326), Primary Amines | Heat | Rapid process, minimum waste, high yields | nih.gov |

| One-Pot, Two-Step Synthesis | Aldehydes, Malononitrile, Alkylating Agents | Betaine, Guanidine Carbonate | Uses natural product catalysts, non-toxic | nih.gov |

| Montmorillonite K10 Catalysis | Aldehydes, Malononitrile, Thiophenol | Montmorillonite K10 Clay | Reusable catalyst, mild conditions, good to excellent yields | researchgate.net |

| Tschitschibabin Reaction | α-Picoline | Sodium Amide | Traditional method for amination of pyridines | google.com |

Exploration of New Chemical Reactivity Profiles

The 2-Amino-6-methylpyridine-3-carbonitrile scaffold possesses multiple reactive sites—the pyridine (B92270) ring, the amino group, and the nitrile group—offering rich chemistry to be explored. Future research can focus on leveraging this reactivity for further functionalization.

Amino Group Derivatization : The nucleophilic amino group is a prime site for modification. It can undergo reactions like acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. For instance, reaction with chloroacetic acid can yield precursors for novel ligands. researchgate.net The amino group can also be replaced by halogens (F, Cl, Br) or other functionalities, serving as a handle for cross-coupling reactions to build more complex molecules. chemicalbook.com

Pyridine Ring Functionalization : The pyridine ring itself can be modified. Nitration in the presence of sulfuric acid has been shown to introduce a nitro group onto the ring of the related 2-amino-6-methylpyridine (B158447). chemicalbook.com Such electrophilic substitution reactions, along with newer C-H activation methodologies, could provide pathways to novel derivatives.

Charge-Transfer Complexes : The electron-donating nature of the aminopyridine system allows it to form solid charge-transfer (CT) complexes with π-acceptors like tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chemicalbook.com Investigating these interactions could lead to new materials with interesting electronic properties.

Nitrile Group Transformations : The carbonitrile group is highly versatile. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or used in cycloaddition reactions to form various heterocyclic rings, significantly expanding the chemical space accessible from this scaffold.

Advanced Computational Modeling for Complex Systems

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, saving time and resources. For complex systems involving pyridine-3-carbonitrile derivatives, advanced modeling will be indispensable.

Future computational studies could include:

Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to rationalize proposed reaction mechanisms, as demonstrated in the synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines. researchgate.net This allows for a deeper understanding of reaction pathways and optimization of conditions.

Predicting Molecular Properties : Methods like DFT and Hartree-Fock can be used to calculate charge density distributions, molecular orbitals (HOMO/LUMO), and vibrational frequencies. researchgate.netresearchgate.net These calculations help predict a molecule's reactivity, stability, and spectroscopic characteristics.

Modeling Biological Interactions : Molecular docking is a crucial tool for predicting how these molecules might bind to biological targets like enzymes or receptors. uel.ac.uknih.gov By simulating the binding mode and calculating binding energies, researchers can prioritize compounds for synthesis and biological testing. For example, docking studies have been used to identify potential antitubercular agents by modeling their interaction with thymidylate kinase. uel.ac.uk

Virtual Screening : Large virtual libraries of pyridine-3-carbonitrile derivatives can be screened computationally against various biological targets to identify promising lead compounds for drug discovery efforts.

Table 2: Applications of Computational Methods in Aminopyridine Research

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism analysis | Rationalization of reaction pathways, transition state energies | researchgate.net |

| DFT (B3LYP/6–31+G(d)) | Calculation of molecular properties | Vibrational wavenumbers, frontier molecular orbitals, reactivity descriptors | researchgate.net |

| Molecular Docking | Simulation of ligand-protein binding | Binding affinity, orientation in active site, key interactions | uel.ac.uknih.govrsc.org |

| Hartree-Fock (ab initio) | Charge density analysis | Electronic distribution, prediction of reactive sites | researchgate.net |

Design of Functional Materials Based on Pyridine-3-carbonitrile Derivatives

The unique electronic and structural features of the pyridine-3-carbonitrile core make it an attractive building block for novel functional materials.

Unexplored avenues include:

Organic Light-Emitting Diodes (OLEDs) : By combining electron-donating moieties (like carbazole) with the electron-accepting pyridine-carbonitrile core, it is possible to design emitters for OLEDs. acs.org Specifically, this architecture can lead to materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving high efficiency in blue OLEDs. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The nitrogen atoms of the pyridine ring and the nitrile group are excellent coordination sites for metal ions. The reaction of 3-cyanopyridine (B1664610) with iron(II) thiocyanate (B1210189), for example, yields coordination complexes with distinct structures and thermal properties. nih.gov The synthesis of Cu(II) complexes with aminopyridine derivatives has also been shown to enhance biological activity. researchgate.net Systematic exploration of different metals and ligand geometries could lead to MOFs with applications in gas storage, catalysis, or sensing.

Optoelectronic Materials : The inherent polarity and π-conjugated system of these molecules make them candidates for optoelectronic applications. Pyridine-3-carbonitrile can be used to prepare functional polymers with unique electrical or optical properties. pipzine-chem.com

Mechanistic Elucidation of Biological Interactions

Derivatives of the aminopyridine carbonitrile scaffold have shown a wide range of biological activities, making them promising for therapeutic development. A critical future direction is to move beyond screening and deeply investigate their molecular mechanisms of action, without focusing on dosage or administration.

Enzyme Inhibition : Aminopyridine derivatives have been identified as inhibitors of various enzymes. For example, they are used as scaffolds for inhibitors of phosphatidylinositol 3-kinase (PI3Kα) and α-glucosidase. chemicalbook.comrsc.org Future work should involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and co-crystallization with the target enzyme to visualize the precise binding interactions.

Receptor Targeting : The aminopyridine-3,5-dicarbonitrile core is a key feature of non-nucleoside agonists for the human adenosine (B11128) A2B receptor. nih.gov Similarly, polyfunctionalized pyridines show high affinity for sigma receptors (σR), which are targets for neurological disorders. mdpi.com Mechanistic studies could use site-directed mutagenesis of the receptor to identify key amino acid residues involved in ligand binding and receptor activation.

Anticancer and Antimicrobial Activity : Certain 6-amino-2-pyridone-3,5-dicarbonitriles exhibit potent anti-cancer activity. nih.gov Fluorinated 2-aminopyridine-3-carbonitrile derivatives have shown promise as antitubercular agents. uel.ac.uk The next step is to identify the specific cellular pathways they disrupt. Techniques like transcriptomics and proteomics can reveal changes in gene and protein expression in treated cells, pointing to the molecule's mechanism of action.

Q & A

Basic: What are common synthetic routes for 2-amino-6-methylpyridine-3-carbonitrile, and how can reaction yields be optimized?

Methodological Answer:

A widely used approach involves cyclocondensation reactions of substituted enamines or ketones with malononitrile derivatives. For example, reactions between 1-methyl-3,5-bis(arylmethylidene)-tetrahydro-4(1H)-pyridinones and malononitrile under solvent-free conditions with sodium ethoxide yield pyridine-3-carbonitrile derivatives in high yields . Optimization strategies include:

- Catalyst selection : Solid bases (e.g., NaOEt) enhance nucleophilic substitution efficiency.

- Solvent-free conditions : Minimize side reactions and improve reaction kinetics .

- Temperature control : Moderate heating (60–80°C) balances reactivity and decomposition risks.

Basic: How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular conformation of this compound derivatives?

Methodological Answer:

SC-XRD analysis involves:

Crystallization : Grow high-quality crystals using slow evaporation in polar solvents (e.g., ethanol/water mixtures).

Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 293 K for high-resolution datasets .

Refinement : Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Reported R factors (e.g., R = 0.055, wR = 0.161) validate accuracy .

Conformational analysis : Use ORTEP-3 to visualize puckering parameters and π-stacking interactions .

Advanced: How can researchers resolve contradictions in spectroscopic and crystallographic data for pyridine-3-carbonitrile derivatives?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

- Variable-temperature NMR : Identify equilibrium shifts between amino and imino tautomers.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, C–H···π) influencing solid-state vs. solution structures .

- DFT calculations : Compare optimized gas-phase geometries with experimental XRD data to isolate environmental effects .

Advanced: What methodologies are used to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

Target identification : Screen against kinase or receptor libraries using molecular docking (e.g., AutoDock Vina) to prioritize targets .

In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., ATPase activity for kinase targets).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

SAR studies : Modify substituents (e.g., 3-fluorophenyl, naphthyl) to correlate structure with activity .

Advanced: How can reaction pathways for pyridine-3-carbonitrile derivatives be tailored to introduce trifluoromethyl or halogen substituents?

Methodological Answer:

- Trifluoromethylation : Use CF₃Cu reagents in Ullmann-type coupling reactions at the pyridine 4-position .

- Halogenation : Direct electrophilic substitution (e.g., Cl₂/FeCl₃) or cross-coupling (e.g., Suzuki-Miyaura with aryl halides) .

- Regioselectivity control : Steric and electronic directing groups (e.g., amino at C2) guide substituent placement .

Basic: What analytical techniques are critical for characterizing pyridine-3-carbonitrile derivatives?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~150 ppm for C≡N in ¹³C NMR).

- Mass spectrometry : HRMS (ESI+) validates molecular formulas (e.g., [M+H]⁺ for C₁₁H₁₁N₃).

- IR spectroscopy : Stretching frequencies for –C≡N (~2200 cm⁻¹) and –NH₂ (~3400 cm⁻¹) .

Advanced: How can computational tools enhance the design of pyridine-3-carbonitrile-based inhibitors?

Methodological Answer:

- Molecular dynamics (MD) simulations : Predict binding stability in enzyme active sites (e.g., 100-ns trajectories for kinase-inhibitor complexes).

- ADMET profiling : Use SwissADME to optimize logP (2–3) and polar surface area (<140 Ų) for bioavailability .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.